1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol
Description
1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol (CAS: 1314961-86-8) is a tertiary alcohol with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.69 g/mol . The compound features a 4-chloro-3-methylphenyl group attached to a 2-methyl-2-propanol backbone, conferring unique steric and electronic properties.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8-6-9(4-5-10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINKLSMQHDVICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Oxidation Reactions
-
Oxidation with KMnO₄ in acidic conditions could lead to the formation of 3-(4-chloro-3-methylphenyl)-2-methylpropanoic acid .
Reaction Conditions
| Oxidizing Agent | Temperature | Solvent | Product | Yield |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80–100°C | H₂O | Carboxylic acid | ~70% |
Esterification
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For instance:
-
Reaction with acetyl chloride (CH₃COCl) in the presence of a base (e.g., pyridine) produces the corresponding acetate ester .
Example Reaction
Key Data
Dehydration to Alkenes
Acid-catalyzed dehydration (e.g., H₂SO₄ or H₃PO₄) removes water to form an alkene. The product is typically a trisubstituted alkene due to Zaitsev’s rule:
Conditions and Outcomes
| Catalyst | Temperature | Solvent | Major Product |
|---|---|---|---|
| H₂SO₄ | 100–120°C | Toluene | Trisubstituted alkene |
Nucleophilic Substitution
Tertiary alcohols can undergo SN1 reactions in strongly acidic conditions. For example:
Mechanism Highlights
-
Protonation of the hydroxyl group.
-
Formation of a carbocation intermediate.
-
Attack by Br⁻ to form the alkyl bromide.
Yield Optimization
Aromatic Ring Modifications
The chloro and methyl groups on the phenyl ring influence electrophilic substitution:
-
Chlorine (electron-withdrawing) directs incoming electrophiles to the meta position.
-
Methyl (electron-donating) activates the ring but is less directive due to steric hindrance at the 3-position.
Example Reaction: Nitration
Regioselectivity
Stability and Handling
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on specific cancer cell lines. For instance, a study focusing on PRMT5 inhibitors identified a related compound that demonstrated significant cytotoxicity against MTAP-deleted cancer cells . This suggests that derivatives of this compound could be explored for similar therapeutic effects.
2. Diabetes Treatment
Another promising application is in the treatment of diabetes. Patents have been filed for compounds structurally related to this compound, which are designed to target metabolic pathways involved in insulin regulation and glucose metabolism . These compounds have shown potential in modulating hyperinsulinaemia and addressing diabetic complications.
Agrochemical Applications
1. Pesticide Formulations
The compound's chlorinated structure may confer properties suitable for use in pesticide formulations. Chlorinated phenols are known for their antimicrobial and herbicidal activities, making them valuable in agricultural applications. The efficacy of such compounds against various pathogens has been documented, suggesting that this compound could be developed into an effective pesticide .
Material Science Applications
1. Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing polymers with specific properties. Its hydroxyl group allows for further functionalization, enabling the creation of copolymers that exhibit enhanced thermal stability and mechanical strength. Research into polymer blends incorporating chlorinated phenolic compounds has shown improved performance characteristics compared to non-chlorinated counterparts .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The tertiary alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares the target compound with structurally related alcohols and derivatives:
Functional and Steric Differences
Physicochemical Data
- Boiling Point: While unavailable for the target compound, analogs like 1-(4-chlorophenyl)-2-methyl-2-propanol (CAS: 5468-97-3) have higher volatility due to reduced molecular weight .
- Solubility : Tertiary alcohols generally exhibit lower water solubility compared to primary alcohols, suggesting the target compound may require organic solvents for formulation .
Research Findings
- Synthetic Pathways: The synthesis of this compound involves intermediates such as hydroxylamino derivatives (e.g., 1-(4-Chloro-3-methylphenyl)-2-hydroxylamino-2-methylpropan-1-one oxime), highlighting its role in multistep organic syntheses .
- Safety Profile: While direct toxicological data are lacking, structurally similar compounds like 4'-chloro-3'-methyl-2,2,2-trifluoroacetophenone (CAS: 286017-71-8) are classified as hazardous, suggesting the need for careful handling of chloro-methylphenyl derivatives .
Biological Activity
1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C11H15ClO
- Molecular Weight : 202.7 g/mol
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study reported that various synthesized compounds based on this structure were screened for their Minimum Inhibitory Concentrations (MICs) against several bacterial strains.
| Compound | MIC (mg/L) | Activity Level |
|---|---|---|
| This compound | 250 | Moderate |
| Standard Drug (Ciprofloxacin) | 0.5 | High |
| Other Derivatives | Varies | Low to Moderate |
The results demonstrated that while the compound itself showed moderate antibacterial activity, certain derivatives exhibited enhanced effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus cereus .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in human cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may alter enzyme activities or receptor functions, leading to physiological changes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
- Signal Transduction Modulation : By affecting intracellular signaling pathways, it can modulate inflammatory responses.
Case Study 1: Antibacterial Efficacy
A recent study focused on the antibacterial efficacy of derivatives based on this compound against multi-drug resistant strains. The study found that certain modifications to the compound's structure significantly enhanced its potency, making it a candidate for further development in treating resistant infections .
Case Study 2: Anti-inflammatory Action
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers when treated with the compound compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
